4-Formylfuran-2-sulfonamide

Description

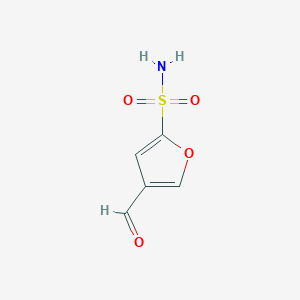

Structure

3D Structure

Properties

IUPAC Name |

4-formylfuran-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGZCJSZBZEAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C=O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Formylfuran 2 Sulfonamide

Reactivity of the Formyl (Aldehyde) Group

The formyl group attached to the furan (B31954) ring at position 4 is a primary site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonamide group and the aromatic furan ring. The aldehyde functionality allows for reactions such as oxidation, reduction, and nucleophilic additions. cymitquimica.com

The aldehyde group of 4-Formylfuran-2-sulfonamide can be readily oxidized to the corresponding carboxylic acid, yielding 4-carboxyfuran-2-sulfonamide. This transformation is a common and efficient method for introducing a carboxylic acid function onto the furan scaffold. Conventional oxidizing agents are effective for this purpose. For instance, formylfuran sulfonic acids can be converted to their carboxyfuran sulfonic acid counterparts using oxidizing agents like potassium dichromate or potassium permanganate (B83412). google.com This reaction is a key step in synthesizing derivatives with altered electronic and solubility properties.

Table 1: Oxidation of Formylfuran Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| Formylfuran sulfonic acids | Potassium Dichromate | Carboxyfuran sulfonic acids | google.com |

| 4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid | Potassium Permanganate, Chromium Trioxide | 4-(5-Carboxyfuran-2-yl)-2-hydroxybenzoic acid |

The formyl group is susceptible to reduction to a primary alcohol, forming 4-(hydroxymethyl)furan-2-sulfonamide. This conversion can be achieved using common reducing agents. For related furan aldehydes, reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for this reduction.

Furthermore, more extensive reduction can convert the formyl group to a methyl group (an alkane derivative), although this typically requires harsher conditions, such as those used in the Wolff-Kishner or Clemmensen reductions. Another method involves hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the reduced product. google.com

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. ucalgary.calibretexts.org These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation.

Wittig Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with high regioselectivity. libretexts.org In this reaction, 4-Formylfuran-2-sulfonamide would react with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org This allows for the extension of the carbon chain and the introduction of various substituted vinyl groups at the 4-position of the furan ring.

Imine Formation: Aldehydes readily react with primary amines in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The reaction of 4-Formylfuran-2-sulfonamide with a primary amine would yield a 4-(iminomethyl)furan-2-sulfonamide derivative. N-sulfonyl imines, which are valuable synthetic intermediates, can be formed directly from aldehydes and sulfonamides under specific conditions, such as using PhI(OAc)2 promoted by visible light or heat. nih.gov These imine intermediates can be subsequently reduced to form N-alkylsulfonamides. nih.gov

The structural features of 4-Formylfuran-2-sulfonamide dictate its participation in specific classical aldehyde reactions.

Cannizzaro Reaction: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) in the presence of a strong base. Since the formyl group in 4-Formylfuran-2-sulfonamide is attached to an sp²-hybridized carbon of the furan ring that lacks an α-hydrogen, it is a suitable substrate for this reaction. Treatment with a concentrated base would be expected to yield a mixture of the corresponding alcohol, 4-(hydroxymethyl)furan-2-sulfonamide, and the carboxylic acid, 4-carboxyfuran-2-sulfonamide.

Aldol (B89426) Reactions: A standard aldol reaction requires an aldehyde with at least one α-hydrogen to form an enolate. As 4-Formylfuran-2-sulfonamide lacks α-hydrogens, it cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in a crossed-aldol condensation (or Claisen-Schmidt condensation) with another aldehyde or ketone that is enolizable. In such a reaction, the enolate of the partner carbonyl compound would attack the formyl carbon of 4-Formylfuran-2-sulfonamide, leading to a β-hydroxy carbonyl derivative.

Reactivity of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is another key reactive center in the molecule. The hydrogen atoms on the nitrogen are acidic and can be removed by a base, rendering the nitrogen atom nucleophilic. This allows for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation: The deprotonated sulfonamide anion is a potent nucleophile that can react with alkyl halides or other alkylating agents to form N-alkylated sulfonamides. ionike.comorganic-chemistry.org Various catalytic systems, including those based on iron, ruthenium, and manganese, have been developed to facilitate the N-alkylation of sulfonamides using alcohols as green alkylating reagents. ionike.comorganic-chemistry.org This "borrowing hydrogen" method proceeds with high selectivity, producing water as the only byproduct. ionike.com This allows for the synthesis of a diverse library of N-substituted derivatives, such as N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. cymitquimica.com A general method for the polyfluoroalkylation of sulfonamides using sulfuryl fluoride (B91410) (SO₂F₂) has also been reported, providing access to valuable fluorinated building blocks. nih.gov

N-Acylation: The sulfonamide nitrogen can also be acylated by reacting with acylating agents like acid chlorides or anhydrides to yield N-acylsulfonamides. researchgate.net These reactions often proceed efficiently, sometimes under solvent-free conditions or with catalysis by Lewis acids such as bismuth(III) salts. researchgate.net The reaction tolerates a variety of aliphatic and aromatic anhydrides, although electron-withdrawing groups on the acylating agent may slow the reaction rate. researchgate.net N-acylbenzotriazoles have also been shown to be effective reagents for the N-acylation of sulfonamides. umich.edu

Table 2: Derivatization of the Sulfonamide Group

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alcohols, FeCl₂/K₂CO₃ | N-Alkylsulfonamide | ionike.com |

| N-Alkylation | Alcohols, Ruthenium complexes | N-Alkylsulfonamide | organic-chemistry.org |

| N-Polyfluoroalkylation | Fluorinated alcohols, SO₂F₂ | N-Polyfluoroalkyl sulfonamide | nih.gov |

| N-Acylation | Carboxylic acid anhydrides, BiCl₃ | N-Acylsulfonamide | researchgate.net |

| N-Acylation | N-Acylbenzotriazoles | N-Acylsulfonamide | umich.edu |

Sulfonamide Salt Formation and Reactivity

The sulfonamide group (-SO₂NH₂) is acidic due to the strong electron-withdrawing nature of the two adjacent sulfonyl oxygen atoms, which stabilizes the resulting conjugate base. Consequently, 4-Formylfuran-2-sulfonamide can react with bases to form stable salts. The formation of such salts can be a crucial step in purification processes or for modifying the physicochemical properties of the compound, such as its solubility.

In a manner analogous to other furan sulfonamides, 4-Formylfuran-2-sulfonamide is expected to form salts with alkali metal hydroxides or alkoxides. For instance, treatment of a similar compound, 4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide, with one equivalent of sodium methoxide (B1231860) in methanol, followed by evaporation, yields the corresponding sodium salt google.com. This suggests that 4-Formylfuran-2-sulfonamide would react similarly with bases like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent to yield the corresponding sodium or potassium salt.

Table 1: Predicted Sulfonamide Salt Formation of 4-Formylfuran-2-sulfonamide

| Base | Expected Product | Solvent |

| Sodium Hydroxide (NaOH) | Sodium 4-formylfuran-2-sulfonamidate | Water, Methanol |

| Potassium Hydroxide (KOH) | Potassium 4-formylfuran-2-sulfonamidate | Water, Methanol |

| Sodium Methoxide (NaOMe) | Sodium 4-formylfuran-2-sulfonamidate | Methanol |

These salts, being ionic, would exhibit increased water solubility compared to the parent sulfonamide. The reactivity of these salts would be typical of nucleophilic sulfonamidates, where the deprotonated nitrogen can participate in further reactions.

Reactions Involving the Sulfonamide Nitrogen as a Nucleophile or Electrophile

The nitrogen atom of the sulfonamide group in 4-Formylfuran-2-sulfonamide can act as a nucleophile, particularly after deprotonation. This nucleophilicity allows for various derivatization reactions, such as N-alkylation and N-acylation.

N-Alkylation: The sulfonamide can be N-alkylated by reaction with alkyl halides in the presence of a base. For instance, the N-alkylation of 5-bromothiophene-2-sulfonamide (B1270684) has been achieved using alkyl bromides in the presence of lithium hydride (LiH) in dimethylformamide (DMF) nih.gov. It is anticipated that 4-Formylfuran-2-sulfonamide would undergo similar reactions. The reaction likely proceeds via the formation of the sulfonamidate anion, which then acts as a nucleophile, attacking the alkyl halide.

N-Acylation: N-acylation of sulfonamides can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) semanticscholar.org. For example, various sulfonamides have been successfully N-acylated with acetic anhydride (B1165640) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) rsc.org. These methods are applicable for the synthesis of N-acyl derivatives of 4-Formylfuran-2-sulfonamide.

Electrophilic Nature of the Sulfonamide Sulfur: While the sulfonamide nitrogen is typically nucleophilic, the sulfur atom is highly electrophilic. This allows for reactions where the sulfonamide acts as a precursor to a more reactive electrophile. A recent methodology allows for the conversion of primary sulfonamides into sulfonyl chlorides using a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride nih.gov. This transformation makes the sulfur atom susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse sulfonamide derivatives. This method could potentially be applied to 4-Formylfuran-2-sulfonamide to generate the corresponding sulfonyl chloride, which can then be reacted with various amines, alcohols, or other nucleophiles.

Table 2: Potential N-Derivatization Reactions of 4-Formylfuran-2-sulfonamide

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | Alkyl halide, Base (e.g., LiH) | N-Alkyl-4-formylfuran-2-sulfonamide |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | N-Acyl-4-formylfuran-2-sulfonamide |

| Sulfonyl Chloride Formation | Pyry-BF4, MgCl₂ | 4-Formylfuran-2-sulfonyl chloride |

Transformations of the Furan Ring System

The furan ring in 4-Formylfuran-2-sulfonamide is an electron-rich heterocycle, making it susceptible to various transformations, including electrophilic substitution, ring-opening, and hydrogenation. The presence of a strongly electron-withdrawing formyl group at the 4-position and a sulfonamide group at the 2-position significantly influences the regioselectivity and reactivity of these transformations.

Furan is known to be highly reactive towards electrophiles, with substitution generally occurring at the C2 or C5 position due to the stability of the resulting cationic intermediate chemicalbook.com. In 4-Formylfuran-2-sulfonamide, the 2-position is already substituted. Both the formyl and sulfonamide groups are electron-withdrawing, deactivating the furan ring towards electrophilic attack compared to unsubstituted furan.

The directing effects of these substituents must be considered. The formyl group is a meta-director in benzene (B151609) chemistry, but in the five-membered furan ring, its deactivating effect is spread across the ring. The sulfonamide group is also deactivating. Electrophilic attack would likely occur at the remaining unsubstituted positions, C3 and C5. The C5 position is generally more favored for electrophilic attack in 2-substituted furans. However, the strong deactivating nature of both existing substituents would likely require harsh reaction conditions for electrophilic aromatic substitution to occur. Common electrophilic substitution reactions like nitration and halogenation would need to be carefully controlled to avoid degradation of the furan ring. For example, nitration of benzene requires a mixture of nitric and sulfuric acids, and similar conditions would likely be too harsh for the sensitive furan ring in this molecule masterorganicchemistry.com. Milder halogenating agents, such as N-halosuccinimides, might be more suitable for halogenation reactions nih.gov.

The furan ring is susceptible to ring-opening reactions under both acidic and basic conditions, often leading to the formation of dicarbonyl compounds. For instance, the N-acylation of furfurylamines, followed by treatment with a strong base like lithium diisopropylamide (LDA), can induce a ring-opening isomerization to form N-acyl-5-aminopenta-2,4-dienals acs.org. While this specific reaction involves a different substitution pattern, it highlights the potential for base-induced ring-opening of furan derivatives.

Acid-catalyzed ring-opening is also a common reaction for furans. Treatment of 2-substituted furans with reagents like N-bromosuccinimide (NBS) in aqueous solvent mixtures can lead to the formation of 4-oxo-2-enals ajchem-b.com. Given the presence of the electron-withdrawing groups in 4-Formylfuran-2-sulfonamide, the furan ring is somewhat stabilized, but ring-opening could still be a potential reaction pathway under specific conditions, leading to complex acyclic products.

The furan ring can be reduced to a tetrahydrofuran (B95107) ring via catalytic hydrogenation. This transformation typically requires a metal catalyst such as palladium, platinum, rhodium, or Raney nickel, and a source of hydrogen gas illinois.eduillinois.edu. The specific conditions, including the choice of catalyst, solvent, temperature, and pressure, can influence the outcome and selectivity of the reaction. For sensitive aromatic systems like furan, Raney Nickel is often a catalyst of choice illinois.edu.

Given the presence of the formyl group, which can also be reduced, selective hydrogenation of the furan ring would require careful selection of reaction conditions. It is possible that under certain conditions, both the furan ring and the formyl group could be reduced simultaneously.

Development of Novel 4-Formylfuran-2-sulfonamide Analogs via Parallel Synthesis

Parallel synthesis is a powerful tool in medicinal chemistry for the rapid generation of a large number of structurally related compounds, known as a library. The structural features of 4-Formylfuran-2-sulfonamide make it an excellent scaffold for the development of analog libraries through parallel synthesis.

The primary sulfonamide group is a key handle for diversification. A library of N-substituted sulfonamides can be readily prepared by reacting 4-Formylfuran-2-sulfonamide with a diverse set of alkylating or acylating agents in a parallel format nih.gov. Similarly, the formyl group can be derivatized through reactions such as reductive amination, Wittig reactions, or condensations with various nucleophiles to introduce a wide range of substituents at the 4-position.

Furthermore, multi-substituted furan libraries can be constructed using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, on a halogenated furan precursor nih.gov. A synthetic strategy could involve the use of a di-halogenated furan, followed by sequential and selective functionalization at different positions to build a library of complex furan-based sulfonamides. The development of such libraries is crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Advanced Spectroscopic and Structural Elucidation of 4 Formylfuran 2 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) nuclei provide foundational information about the molecular structure. Each unique nucleus in the molecule gives rise to a distinct signal, whose chemical shift, integration, and multiplicity offer critical structural clues.

For 4-Formylfuran-2-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the formyl proton, the two furan (B31954) ring protons, and the sulfonamide protons. The formyl proton is anticipated to appear significantly downfield (9-10 ppm) due to the strong deshielding effect of the carbonyl group. The furan protons will resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the formyl and sulfonamide substituents. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet whose chemical shift is sensitive to solvent and concentration. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the formyl group is the most downfield signal, typically appearing around 180-190 ppm. The four carbons of the furan ring will have distinct chemical shifts between approximately 110 and 160 ppm, with the carbons bearing the substituents (C2 and C4) being clearly distinguishable from the others. rsc.org

While less common, ¹⁵N NMR can be a powerful tool for characterizing nitrogen-containing compounds. nih.gov For 4-Formylfuran-2-sulfonamide, a signal in the typical range for sulfonamides would confirm the chemical environment of the nitrogen atom. The use of ¹⁵N-labeled samples can significantly enhance the utility of this technique by allowing the measurement of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants, which provide definitive evidence of connectivity. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Formylfuran-2-sulfonamide

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| -CHO | ¹H | 9.5 - 10.0 | Singlet (s) or Doublet (d) | Small long-range coupling to H5 may be observed |

| H3 | ¹H | 7.2 - 7.5 | Doublet (d) | ⁴J(H3-H5) ≈ 1-2 Hz |

| H5 | ¹H | 7.8 - 8.2 | Doublet (d) | ⁴J(H5-H3) ≈ 1-2 Hz |

| -SO₂NH₂ | ¹H | 7.0 - 8.0 (solvent dependent) | Broad Singlet (br s) | N/A |

| C2 (-SO₂NH₂) | ¹³C | 150 - 160 | N/A | N/A |

| C3 | ¹³C | 115 - 125 | N/A | N/A |

| C4 (-CHO) | ¹³C | 145 - 155 | N/A | N/A |

| C5 | ¹³C | 120 - 130 | N/A | N/A |

| -CHO | ¹³C | 180 - 190 | N/A | N/A |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For 4-Formylfuran-2-sulfonamide, a COSY spectrum would be expected to show a cross-peak between the furan protons H3 and H5, confirming their through-bond relationship, although this long-range (⁴J) coupling may be weak.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This is a powerful tool for assigning carbon signals based on their known proton assignments. In this molecule, HSQC would show correlations between H3 and C3, H5 and C5, and the formyl proton and the formyl carbon, providing unambiguous assignments for these pairs. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) couplings between protons and carbons, which is essential for connecting molecular fragments and assigning quaternary (non-protonated) carbons. sdsu.edu Key HMBC correlations for 4-Formylfuran-2-sulfonamide would include:

The formyl proton correlating to C4 and C5, confirming the position of the aldehyde group.

Proton H3 correlating to C2, C4, and C5.

Proton H5 correlating to C3 and C4. These correlations would definitively establish the 2,4-substitution pattern on the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. For a small, relatively planar molecule like 4-Formylfuran-2-sulfonamide, NOESY can confirm spatial proximities. For instance, a NOESY cross-peak between the formyl proton and the adjacent furan proton (H5) would be expected, providing further evidence for the assigned structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure by analyzing fragmentation patterns. nih.gov

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or more decimal places). mdpi.com This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. nih.gov For 4-Formylfuran-2-sulfonamide (C₅H₅NO₄S), the calculated exact mass is 174.9939 Da. An HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like sulfonamides, allowing them to be ionized directly from solution with minimal fragmentation. upce.czresearchgate.net In positive-ion mode, 4-Formylfuran-2-sulfonamide would be expected to form a protonated molecule, [M+H]⁺, at m/z 176.0017. In negative-ion mode, a deprotonated molecule, [M-H]⁻, would be observed at m/z 173.9861. ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. longdom.org

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion), which is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides definitive structural confirmation.

For aromatic sulfonamides, characteristic fragmentation pathways have been well-documented. researchgate.net A major fragmentation route involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov Other common fragmentations include the cleavage of the C-S and S-N bonds. nih.gov The fragmentation of the [M+H]⁺ ion of 4-Formylfuran-2-sulfonamide would likely proceed through these pathways, providing valuable structural information.

Table 2: Predicted ESI-MS/MS Fragmentation of 4-Formylfuran-2-sulfonamide ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 176.0017 | 112.0393 | SO₂ (63.9619 Da) | Protonated 4-formylfuran-2-amine |

| 176.0017 | 96.0218 | SO₂NH₂ (79.9799 Da) | 4-formylfuranyl cation |

| 176.0017 | 148.0068 | CO (27.9949 Da) | Product of decarbonylation from the formyl group |

| 96.0218 | 68.0262 | CO (27.9949 Da) | Furanyl cation |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 4-Formylfuran-2-sulfonamide, the FT-IR spectrum is expected to exhibit characteristic peaks for the sulfonamide, furan, and formyl groups.

The sulfonamide group (–SO₂NH₂) gives rise to distinct vibrational bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide's amino group usually appears as a broad band in the range of 3300-3200 cm⁻¹. Furthermore, the S-N stretching vibration is expected around 940 cm⁻¹.

The furan ring has several characteristic vibrations. The C-H stretching vibrations of the furan ring are anticipated to appear above 3100 cm⁻¹. The C=C stretching vibrations within the furan ring typically produce bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is expected to show a strong band around 1100-1000 cm⁻¹.

The formyl group (–CHO) attached to the furan ring at the 4-position also has signature vibrational modes. A sharp C=O stretching band is expected in the region of 1700-1680 cm⁻¹, characteristic of an aldehyde conjugated to an aromatic system. The C-H stretching of the aldehyde group typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

A hypothetical FT-IR data table for 4-Formylfuran-2-sulfonamide, based on characteristic functional group frequencies, is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3250 | N-H stretching | Sulfonamide |

| ~3120 | C-H stretching (furan) | Furan |

| ~2840, ~2740 | C-H stretching (aldehyde) | Formyl |

| ~1690 | C=O stretching | Formyl |

| ~1580, ~1470 | C=C stretching | Furan |

| ~1340 | S=O asymmetric stretching | Sulfonamide |

| ~1150 | S=O symmetric stretching | Sulfonamide |

| ~1080 | C-O-C stretching | Furan |

| ~940 | S-N stretching | Sulfonamide |

This table is generated based on typical infrared absorption frequencies for the respective functional groups and serves as an illustrative example.

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

For 4-Formylfuran-2-sulfonamide, the symmetric stretching of the S=O bonds in the sulfonamide group is expected to produce a strong Raman band. The vibrations of the furan ring, particularly the symmetric ring breathing mode, are also expected to be prominent in the Raman spectrum. The C=C bonds of the furan ring will also show strong Raman signals. The C=O stretching of the formyl group, while visible, may be weaker in the Raman spectrum compared to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of 4-Formylfuran-2-sulfonamide, aiding in a comprehensive structural confirmation.

A hypothetical Raman spectral data table for 4-Formylfuran-2-sulfonamide is provided below, highlighting expected prominent peaks.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3120 | C-H stretching (furan) | Furan |

| ~1690 | C=O stretching | Formyl |

| ~1580, ~1470 | C=C stretching | Furan |

| ~1150 | S=O symmetric stretching | Sulfonamide |

| ~1080 | Furan ring breathing | Furan |

This table is generated based on typical Raman shifts for the respective functional groups and serves as an illustrative example.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

It is anticipated that the furan ring is essentially planar. The sulfonamide group will adopt a tetrahedral geometry around the sulfur atom. The relative orientation of the furan ring and the sulfonamide group will be a key conformational feature. For other sulfonamides, different conformations have been observed in their crystal polymorphs researchgate.net.

The crystal packing of 4-Formylfuran-2-sulfonamide will be dictated by a network of intermolecular interactions. Based on studies of other sulfonamides, strong intermolecular hydrogen bonds are expected to be the primary driving force for the crystal packing researchgate.netnih.gov. The N-H group of the sulfonamide is a good hydrogen bond donor, while the oxygen atoms of the sulfonamide and the formyl group, as well as the nitrogen atom of the sulfonamide, can act as hydrogen bond acceptors.

In addition to hydrogen bonding, π-π stacking interactions between the furan rings of adjacent molecules are also likely to play a significant role in stabilizing the crystal lattice researchgate.netnih.gov. The presence of the electron-withdrawing formyl and sulfonamide groups can influence the electron density of the furan ring, potentially affecting the nature of these stacking interactions. Understanding these intermolecular forces is crucial as they can influence the physical properties of the solid, such as melting point and solubility.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of 4-Formylfuran-2-sulfonamide and its derivatives, as well as for assessing its purity.

Several chromatographic methods are suitable for the analysis of sulfonamides. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sulfonamides nih.govwu.ac.thcabidigitallibrary.org. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) would likely be effective for the analysis of 4-Formylfuran-2-sulfonamide. Detection can be achieved using a UV detector, as the furan ring and the formyl group are chromophores.

Gas Chromatography (GC) can also be employed for the analysis of sulfonamides, often after a derivatization step to increase their volatility and thermal stability nih.govoup.com. Derivatization with agents like diazomethane (B1218177) or silylating agents is a common practice.

Thin-Layer Chromatography (TLC) is a simple and rapid technique that can be used for monitoring the progress of reactions and for preliminary purity assessment ijrti.orgmdpi.com. For 4-Formylfuran-2-sulfonamide, a silica (B1680970) gel plate with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate or methanol) would be appropriate. Visualization can be achieved under UV light or by using a suitable staining agent.

The choice of the specific chromatographic method and conditions will depend on the analytical requirements, such as the need for quantitative analysis, preparative separation, or rapid screening.

A summary of potential chromatographic methods for the analysis of 4-Formylfuran-2-sulfonamide is presented in the table below.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method |

| HPLC | Reversed-phase (C18) | Acetonitrile/Water or Methanol/Aqueous Buffer | UV-Vis |

| GC (with derivatization) | Capillary column (e.g., DB-5) | Helium | FID or MS |

| TLC | Silica gel | Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol | UV light |

This table provides examples of suitable chromatographic conditions based on general methods for sulfonamide analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity and conducting quantitative analysis of non-volatile and thermally labile compounds like 4-Formylfuran-2-sulfonamide. The versatility of HPLC allows for the separation of the target compound from impurities and byproducts with high resolution and sensitivity.

Detailed Research Findings:

While specific HPLC methods for 4-Formylfuran-2-sulfonamide are not extensively detailed in publicly available literature, established methods for other sulfonamides and furan derivatives provide a strong basis for method development. For instance, reversed-phase HPLC is commonly employed for the analysis of sulfonamides, utilizing C18 columns with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. mdpi.comnih.govnih.gov The acidic nature of the sulfonamide group and the polarity of the furan ring will dictate the specific mobile phase composition and pH required for optimal separation.

Quantitative analysis is typically achieved using a UV detector, as the aromatic furan ring and the sulfonamide group are expected to have strong chromophores. wu.ac.th For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) can be utilized. iaea.org

Hypothetical HPLC Method Parameters for 4-Formylfuran-2-sulfonamide:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Data Table: Linearity and Sensitivity of a Hypothetical HPLC Method

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,000 |

| 5 | 75,000 |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| Correlation Coefficient (R²) | >0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-Formylfuran-2-sulfonamide itself may have limited volatility due to the polar sulfonamide group, GC can be employed for the analysis of its more volatile derivatives or potential volatile impurities from its synthesis.

To make 4-Formylfuran-2-sulfonamide amenable to GC analysis, derivatization is often necessary. This process involves chemically modifying the compound to increase its volatility and thermal stability. For the sulfonamide group, derivatization techniques such as silylation or methylation can be employed.

Detailed Research Findings:

The analysis of furan and its derivatives by GC-MS is well-documented, particularly in the context of food analysis. mdpi.comnih.govresearchgate.netresearchgate.net These studies often utilize headspace or solid-phase microextraction (SPME) for sample introduction, coupled with a capillary GC column for separation and a mass spectrometer for detection. restek.comsciopen.com For sulfonamides, GC analysis typically requires derivatization to mask the polar N-H protons.

Hypothetical GC Method for a Volatile Derivative of 4-Formylfuran-2-sulfonamide:

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

Data Table: Expected Retention Times of Potential Volatile Analytes

| Compound | Expected Retention Time (min) |

| Furan (for reference) | ~2.5 |

| 2-Formylfuran (for reference) | ~5.8 |

| Derivatized 4-Formylfuran-2-sulfonamide | ~15-20 |

| Potential Volatile Impurity 1 | ~7.2 |

| Potential Volatile Impurity 2 | ~9.5 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of 4-Formylfuran-2-sulfonamide. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the desired product and any byproducts. taylorfrancis.comnih.govusda.govnih.govresearchgate.net

Detailed Research Findings:

For aromatic sulfonamides, silica gel plates are commonly used as the stationary phase. nih.gov The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system is chosen to achieve good separation between the starting materials, the product, and any impurities, which is assessed by their respective retardation factors (Rf values). Visualization of the spots on the TLC plate is often achieved under UV light, as furan and sulfonamide moieties are UV-active. Staining with reagents like potassium permanganate (B83412) or iodine can also be used for visualization.

Hypothetical TLC System for Monitoring the Synthesis of 4-Formylfuran-2-sulfonamide:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) |

Data Table: Expected Rf Values in a Hypothetical TLC Analysis

| Compound | Expected Rf Value |

| Starting Material 1 (e.g., Furan-2-sulfonamide) | ~0.2 |

| Starting Material 2 (e.g., a formylating agent) | ~0.8 |

| 4-Formylfuran-2-sulfonamide (Product) | ~0.5 |

| Byproduct 1 | ~0.35 |

Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography)

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency, fast analysis times, and reduced organic solvent consumption, making it a "green" analytical technique. nih.govamericanpharmaceuticalreview.com

Detailed Research Findings:

SFC has proven to be a valuable tool for the analysis of a wide range of compounds, including sulfonamides. nih.govvt.eduresearchgate.net The use of packed columns and the addition of a polar organic modifier, such as methanol, to the carbon dioxide mobile phase are common for the analysis of polar molecules like sulfonamides. nih.gov This technique is particularly well-suited for chiral separations and for the analysis of compounds that are not easily analyzed by GC or HPLC. researchgate.net The coupling of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective analytical platform. nih.govresearchgate.net

Hypothetical SFC Method Parameters for 4-Formylfuran-2-sulfonamide:

| Parameter | Condition |

| Column | Chiral or achiral stationary phase (e.g., Diol, Amino) |

| Mobile Phase | Supercritical CO₂ with a Methanol gradient (5% to 40%) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or MS |

Data Table: Comparison of Chromatographic Techniques for the Analysis of 4-Formylfuran-2-sulfonamide

| Technique | Primary Application | Advantages | Limitations |

| HPLC | Purity and quantitative analysis | High resolution, versatile, well-established | Higher solvent consumption, longer run times than GC/SFC |

| GC | Analysis of volatile derivatives | High efficiency, fast analysis | Requires derivatization for non-volatile compounds |

| TLC | Reaction monitoring | Simple, rapid, low cost | Qualitative, lower resolution |

| SFC | Advanced separation, preparative scale | Fast, reduced organic solvent use, "green" | Less common, may require specialized equipment |

Computational Chemistry and Theoretical Investigations of 4 Formylfuran 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic wavefunction, from which various molecular properties can be derived.

Density Functional Theory (DFT) Studies on Ground State and Transition State Geometries

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the optimized geometries of molecules, corresponding to the minimum energy arrangement of atoms on the potential energy surface.

For a molecule like 4-Formylfuran-2-sulfonamide, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are typically employed to optimize the ground state geometry. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, the sulfonamide S-N bond length is a key parameter that can be precisely calculated and compared with experimental X-ray diffraction data for similar compounds. nih.gov

Furthermore, DFT is used to locate and characterize transition states, which are the highest energy points along a reaction coordinate. By identifying the transition state geometry, chemists can calculate the activation energy of a reaction, providing insights into its kinetics. For 4-Formylfuran-2-sulfonamide, this could involve studying the rotational barrier of the formyl group or the sulfonamide group. rsc.org The analysis of vibrational frequencies at the stationary points confirms whether they are true minima (all real frequencies) or transition states (one imaginary frequency).

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory encompasses a set of methods that calculate molecular properties from first principles, without using experimental data beyond fundamental physical constants. rsc.org These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, provide a rigorous framework for studying molecular systems. scribd.com

Applications for 4-Formylfuran-2-sulfonamide would involve using ab initio calculations to determine its electronic energy, molecular orbitals (HOMO and LUMO), and electron distribution. scribd.comoup.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Ab initio methods, particularly with extended basis sets, are also employed to investigate conformational preferences and the potential energy surfaces for internal rotations, such as the rotation around the C-C bond connecting the furan (B31954) ring and the formyl group, or the C-S bond. rsc.orgrsc.org

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are highly valuable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often within a DFT framework. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), the chemical shifts can be predicted. These calculated shifts are then compared with experimental spectra to aid in signal assignment and structural confirmation. nih.govrsc.org Discrepancies between calculated and experimental values can often be explained by environmental factors like solvent effects, which can also be modeled computationally. nih.gov

Infrared (IR) Frequencies: The calculation of vibrational frequencies is another important application. After a geometry optimization, the second derivatives of the energy are calculated to produce a Hessian matrix, which yields the harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule, such as the characteristic symmetric and asymmetric stretching vibrations of the SO₂ group, the C=O stretch of the formyl group, and various vibrations of the furan ring. nih.govrsc.org Comparing the calculated IR spectrum with the experimental one helps in the detailed assignment of the observed absorption bands. researchgate.net

Below is a hypothetical table of calculated vs. experimental spectroscopic data for 4-Formylfuran-2-sulfonamide, based on typical findings for similar sulfonamide compounds.

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (SO₂NH₂) | 8.0 - 9.0 ppm | 8.5 ppm |

| ¹³C NMR (CHO) | 175 - 185 ppm | 180 ppm |

| IR Freq. (ν asym SO₂) | 1340 - 1370 cm⁻¹ | 1355 cm⁻¹ |

| IR Freq. (ν sym SO₂) | 1150 - 1180 cm⁻¹ | 1165 cm⁻¹ |

| IR Freq. (ν C=O) | 1680 - 1710 cm⁻¹ | 1695 cm⁻¹ |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with the environment.

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds (e.g., C-S, S-N, C-C), 4-Formylfuran-2-sulfonamide can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov This is typically done by systematically rotating the dihedral angles of interest and calculating the energy at each step, generating a potential energy surface. elifesciences.org

The results of this analysis can be visualized as an energy landscape, which maps the potential energy as a function of the molecule's conformational coordinates. nih.gov The low-energy regions on this landscape correspond to the most stable or populated conformations. elifesciences.org Computational studies on similar molecules, such as other benzenesulfonamides, have revealed that weak intramolecular interactions often dictate the preferred conformation of the sulfonamide group relative to the aromatic ring. mdpi.com For 4-Formylfuran-2-sulfonamide, key factors would include potential hydrogen bonding between the formyl oxygen and the sulfonamide protons, as well as steric interactions.

Study of Intermolecular Interactions and Solvation Effects in Reaction Media

The behavior of 4-Formylfuran-2-sulfonamide in a condensed phase (solution or solid state) is governed by its intermolecular interactions with surrounding molecules. elsevierpure.com Computational methods can model these interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For example, the sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (S=O), making it capable of forming strong interactions with solvent molecules or other solute molecules. mdpi.com

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving furan derivatives. dntb.gov.uaresearchgate.net While specific studies focused exclusively on 4-formylfuran-2-sulfonamide are not prevalent in publicly accessible literature, general principles derived from computational investigations of substituted furans and sulfonamides provide a framework for understanding its reactivity.

Theoretical studies on the reactions of furans often explore cycloaddition pathways and transition-metal-catalyzed formations. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP level of theory are commonly used to map potential energy surfaces, identify transition states (TSs), and determine activation barriers for various reaction pathways. maxapress.com In gold-catalyzed reactions for the synthesis of highly substituted furans, computational analysis has been instrumental in distinguishing between different potential mechanisms, such as [3+2] versus [2+2] cycloaddition pathways. researchgate.net The calculations often involve modeling the interaction of the furan substrate with catalysts and other reactants, elucidating the step-by-step formation of intermediates and products. maxapress.com For a molecule like 4-formylfuran-2-sulfonamide, computational methods could predict how the electron-withdrawing nature of the formyl and sulfonamide groups influences the energetics of electrophilic or nucleophilic attacks on the furan ring. These methods can model reaction coordinates, revealing the lowest energy path from reactants to products and identifying key intermediates that might not be experimentally observable.

Structure-Activity Relationship (SAR) Studies for Chemical Behavior

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its properties and reactivity. For 4-formylfuran-2-sulfonamide, SAR analysis would focus on the roles of the furan ring, the formyl group at the 4-position, and the sulfonamide group at the 2-position. Both the formyl (-CHO) and sulfonamide (-SO₂NH₂) groups are electron-withdrawing, which significantly impacts the electron density distribution of the furan ring.

Computational studies on related sulfonamides and furan derivatives show that substituents dramatically alter electronic properties. researchgate.netresearchgate.net DFT can be used to calculate molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A lower LUMO energy, for example, indicates a higher susceptibility to nucleophilic attack. Modifications to the sulfonamide group (e.g., N-alkylation or N-arylation) or the formyl group (e.g., reduction to an alcohol or oxidation to a carboxylic acid) would predictably alter the electronic profile and, consequently, the chemical reactivity of the molecule.

The following table illustrates hypothetical changes in the LUMO energy of 4-formylfuran-2-sulfonamide upon structural modification, demonstrating how computational chemistry can predict reactivity trends.

| Derivative | Modification | Predicted Effect on LUMO Energy (eV) | Predicted Impact on Reactivity |

| 4-Formylfuran-2-sulfonamide | Parent Compound | Baseline | Susceptible to nucleophilic attack |

| 4-(Hydroxymethyl)furan-2-sulfonamide | Reduction of -CHO to -CH₂OH | Increase | Decreased susceptibility to nucleophiles |

| 4-Carboxyfuran-2-sulfonamide | Oxidation of -CHO to -COOH | Decrease | Increased susceptibility to nucleophiles |

| 4-Formylfuran-2-(N-methyl)sulfonamide | N-methylation of -SO₂NH₂ | Slight Increase | Slightly decreased electrophilicity |

Note: The data in this table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.

Quantitative Structure-Reactivity Relationships (QSRR) build mathematical models to correlate molecular descriptors with chemical reactivity. For sulfonamide derivatives, QSRR studies have successfully used various descriptors to predict their activities. researchgate.net These models often employ techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to establish these correlations. researchgate.net

For 4-formylfuran-2-sulfonamide and its derivatives, a QSRR model would involve calculating a range of quantum chemical descriptors. These descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, Mulliken atomic charges, and dipole moment.

Topological Descriptors: Parameters that describe the molecular structure and branching.

Thermodynamic Descriptors: Heat of formation and Gibbs free energy.

A hypothetical QSRR study might aim to predict the rate constant (log k) for a specific reaction, such as nucleophilic addition to the formyl group. The resulting equation could take a form like:

log k = β₀ + β₁(E LUMO) + β₂(q C=O) + β₃(μ)

Where E LUMO is the energy of the LUMO, q C=O is the partial charge on the carbonyl carbon, μ is the dipole moment, and β are the regression coefficients. Such models are invaluable for predicting the reactivity of unsynthesized derivatives. researchgate.net

| Descriptor | Definition | Relevance to Reactivity |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. |

| Dipole Moment (Debye) | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

| Atomic Charges (e.g., Mulliken) | Partial charge distribution on each atom | Identifies electrophilic and nucleophilic sites within the molecule. |

Predictive Chemical Behavior and Rational Design Principles for Derivatives

The insights gained from computational mechanism studies, SAR, and QSRR provide a solid foundation for the rational design of novel 4-formylfuran-2-sulfonamide derivatives with tailored chemical properties. Computational chemistry allows for the in silico screening of virtual compounds before committing resources to their synthesis. nih.gov

For example, if the goal is to design a derivative with enhanced electrophilicity at the furan ring for a specific cycloaddition reaction, designers could computationally screen various electron-withdrawing substituents at the 5-position. researchgate.net DFT calculations would predict the LUMO energy and the activation barriers for the desired reaction for each virtual compound. This predictive capability accelerates the discovery of molecules with desired reactivity profiles.

The principles for rational design based on computational insights include:

Targeted Modification: Identify the key structural features controlling the desired reactivity (e.g., the formyl group's electrophilicity).

In Silico Screening: Create a virtual library of derivatives by modifying the parent structure. Use high-throughput computational methods to calculate key descriptors (LUMO energy, partial charges, reaction barriers) for all candidates.

Prioritization: Rank the virtual compounds based on their predicted performance for the target property.

Synthesis and Validation: Synthesize the most promising candidates and experimentally validate their chemical behavior, providing feedback to refine the computational models.

This iterative cycle of computational prediction and experimental validation is a cornerstone of modern chemical research, enabling the efficient design of molecules with precisely controlled reactivity.

Advanced Research Applications of 4 Formylfuran 2 Sulfonamide As a Chemical Entity

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

The dual functionality of 4-Formylfuran-2-sulfonamide provides chemists with a powerful tool for constructing complex molecular architectures. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the sulfonamide group is a well-established pharmacophore and a key structural element in many biologically active compounds.

Precursor to Complex Fused Heterocyclic Systems

Fused heterocyclic systems are core structures in many pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the formyl and sulfonamide groups on the furan (B31954) ring in 4-Formylfuran-2-sulfonamide allows it to serve as an ideal precursor for synthesizing such systems.

The aldehyde group can participate in a variety of cyclization reactions, including condensations with active methylene (B1212753) compounds, multicomponent reactions, and cycloadditions, to form new rings fused to the furan core. For instance, Knoevenagel condensation followed by intramolecular cyclization can lead to the formation of fused researchgate.netresearchgate.net heterocyclic systems like thieno[2,3-b]furans. researchgate.net The sulfonamide moiety can also be involved in ring-closure reactions or can be used to modulate the electronic properties of the molecule to direct the outcome of synthetic steps. The synthesis of fused heterocyclic compounds often involves methods like Diels-Alder reactions and ring-closing metathesis to achieve high yields and structural diversity. airo.co.in

Table 1: Potential Reactions for Synthesizing Fused Heterocycles from 4-Formylfuran-2-sulfonamide

| Reaction Type | Reactant Partner | Potential Fused System |

|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Furo[2,3-b]pyridine derivatives |

| Friedländer Annulation | Ketones with α-methylene group | Furo[3,2-b]quinoline derivatives |

| Pictet-Spengler Reaction | Tryptamine derivatives | Furan-fused β-carbolines |

These synthetic strategies enable the creation of novel polyheterocyclic scaffolds that can be further elaborated, demonstrating the compound's utility in complexity-building transformations.

Synthesis of Diverse Chemical Libraries for Screening Programs

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating large numbers of diverse compounds, known as chemical libraries, for high-throughput screening. nih.govajrconline.org 4-Formylfuran-2-sulfonamide is an excellent scaffold for building such libraries due to its two distinct points of diversification.

The aldehyde can be readily converted into a wide array of functional groups through reactions such as reductive amination, Wittig reactions, and additions of organometallic reagents. The sulfonamide nitrogen can be alkylated or acylated. This "libraries from libraries" approach allows for the creation of multiple distinct scaffolds from a single, versatile starting material. nih.gov The sulfonamide moiety itself is a privileged structure in medicinal chemistry, found in drugs with applications as diuretics, anti-inflammatories, and anticonvulsants, making libraries based on this scaffold particularly promising for identifying new therapeutic leads. nih.gov

Contributions to Materials Science and Polymer Chemistry

The furan ring is a bio-based platform chemical that has garnered significant attention as a sustainable building block for polymers and functional materials. dntb.gov.uaresearchgate.net The unique electronic and structural properties of 4-Formylfuran-2-sulfonamide make it a candidate for creating advanced materials.

Design and Synthesis of Novel Monomers for Polymerization

Furan-based polymers are being explored as renewable alternatives to petroleum-based plastics. researchgate.netresearchgate.net 2,5-Furandicarboxylic acid (FDCA), a derivative of furan, is a well-known monomer for producing high-performance polyesters like polyethylene (B3416737) furanoate (PEF). nih.govnih.gov The formyl group of 4-Formylfuran-2-sulfonamide can be oxidized to a carboxylic acid, creating a sulfonamide-containing analogue of FDCA that could be used as a specialty monomer.

Alternatively, the aldehyde functionality can be used directly in polymerization reactions, such as polycondensation with amines to form poly(Schiff base)s or polyimines. dntb.gov.ua These polymers often exhibit interesting thermal and electronic properties. The presence of the sulfonamide group would introduce polarity and potential for hydrogen bonding, influencing the final properties of the polymer, such as solubility, thermal stability, and mechanical strength. rsc.org High-quality monomers are fundamental to achieving high-performance polymers, and the solid-state form of the monomer can significantly impact the polymerization process and final material properties. mdpi.com

Table 2: Potential Polymerization Pathways Involving 4-Formylfuran-2-sulfonamide

| Polymerization Type | Co-monomer | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Polycondensation | Diamines | Poly(Schiff base)s / Polyimines | Thermal stability, conductivity |

| Oxidation & Polycondensation | Diols | Polyesters | Enhanced glass transition temperature, polarity |

Incorporation into Functional Materials (e.g., precursors for advanced polymers, functional dyes, sensors)

The incorporation of 4-Formylfuran-2-sulfonamide into larger molecular structures can impart specific functionalities. The conjugated system of the furan ring, extended through the formyl group, forms a chromophore that could be utilized in the design of functional dyes or sensors. Chemical modification of the aldehyde or sulfonamide could tune the electronic properties, shifting the absorption and emission spectra.

Furthermore, furan moieties can participate in reversible Diels-Alder reactions, a powerful tool for creating self-healing polymers and recyclable thermosets. nih.govbohrium.com By incorporating 4-Formylfuran-2-sulfonamide into a polymer backbone, it may be possible to create materials with dynamic covalent bonds, allowing them to be reprocessed or repaired upon heating.

Catalytic Applications and Ligand Design

The development of efficient catalysts is crucial for sustainable chemistry. The structure of 4-Formylfuran-2-sulfonamide contains heteroatoms (oxygen, nitrogen, sulfur) with lone pairs of electrons that can coordinate to metal centers, making it a potential candidate for ligand design in catalysis.

Heterocyclic sulfonamides have been successfully used as ligands in various metal-catalyzed reactions. tsijournals.comresearchgate.net For example, iridium complexes bearing N-sulfonyl-carboxamide ligands have shown high stability and activity in formic acid dehydrogenation. rsc.org The electronic properties of the ligand are critical for modulating the activity and stability of the metal catalyst. acs.org

In the case of 4-Formylfuran-2-sulfonamide, the sulfonamide nitrogen and the furan oxygen could act as a bidentate ligand, chelating to a metal center. The electronic nature of the furan ring and the presence of the electron-withdrawing formyl and sulfonyl groups would influence the electron-donating ability of the ligand, thereby tuning the catalytic activity of the metal complex. Such ligands could find applications in reactions like transfer hydrogenation, oxidation, and cross-coupling reactions. acs.orgmdpi.com

Use as a Component in Chiral Ligands for Asymmetric Catalysis

There is no available research in the public domain that describes the synthesis or application of chiral ligands derived from 4-Formylfuran-2-sulfonamide for use in asymmetric catalysis. Consequently, no data on reaction types, catalyst performance, enantiomeric excess, or specific research findings can be presented.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Formylfuran-2-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Begin with furan derivatives as starting materials. For example, sulfonation of 2-furanmethanol using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Step 2 : Introduce the formyl group via Vilsmeier-Haack reaction using DMF and POCl₃, ensuring anhydrous conditions to prevent hydrolysis .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or TLC.

- Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry). Monitor yields via LC-MS and characterize products using NMR (¹H/¹³C) and FT-IR for functional group validation .

Q. How should researchers validate the structural identity of 4-Formylfuran-2-sulfonamide?

- Methodological Answer :

- Analytical Workflow :

- NMR : Compare experimental ¹H NMR peaks (e.g., sulfonamide proton at δ 3.1–3.3 ppm, aldehyde proton at δ 9.8–10.2 ppm) with predicted spectra from computational tools like ACD/Labs or ChemDraw.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS) with <5 ppm error.

- FT-IR : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and aldehyde C=O stretches (1680–1720 cm⁻¹) .

- Cross-Validation : Cross-reference data with SciFinder or Reaxys entries for known analogs .

Q. What safety protocols are critical when handling 4-Formylfuran-2-sulfonamide in the lab?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for synthesis due to potential release of SO₂ or HCl gases during sulfonation. Wear nitrile gloves and chemical-resistant aprons.

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.

- Waste Disposal : Segregate sulfonamide-containing waste and neutralize acidic byproducts before disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of 4-Formylfuran-2-sulfonamide?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model the molecule’s HOMO-LUMO gaps, electrophilicity index, and Fukui functions to predict nucleophilic/electrophilic sites.

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., carbonic anhydrase). Validate predictions with in vitro enzyme inhibition assays .

- Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine force field parameters .

Q. How should researchers address contradictions in spectral or biological data for 4-Formylfuran-2-sulfonamide derivatives?

- Methodological Answer :

- Root-Cause Analysis :

- Purity Check : Reanalyze samples via HPLC to rule out impurities (>95% purity required).

- Solvent Effects : Test NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

- Biological Replicates : Repeat enzyme assays with fresh stock solutions to confirm reproducibility.

- Collaborative Review : Share raw data with peers for independent validation (e.g., via Zenodo repositories) .

Q. What strategies enable the application of 4-Formylfuran-2-sulfonamide in novel catalytic or materials science contexts?

- Methodological Answer :

- Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions. Monitor catalytic efficiency via TON/TOF calculations.

- Materials Science : Functionalize polymers (e.g., polystyrene) via aldehyde-amine condensation for pH-responsive materials. Characterize using DSC and SEM .

- Innovation Metrics : Compare performance with existing catalysts/materials using benchmarks like turnover number (TON) or Young’s modulus .

Data Reporting Standards

- Synthesis : Report yields, reaction scales, and purification methods (e.g., “Isolated yield: 62%, 100 mg scale, purified via flash chromatography”).

- Characterization : Provide full spectral data (NMR, MS, IR) in supplementary materials. Use IUPAC naming conventions .

- Ethics : Disclose conflicts of interest and adhere to institutional safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.